![molecular formula C13H17NO2 B182287 (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline CAS No. 196393-15-4](/img/structure/B182287.png)
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is not fully understood. However, it is believed to act as a partial agonist or antagonist at various neurotransmitter receptors. Its effects on these receptors can lead to changes in neuronal activity and neurotransmitter release, which can have downstream effects on various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline can have a range of biochemical and physiological effects. For example, it has been found to modulate dopamine release in the brain, which can affect reward processing and addiction. It has also been shown to have anxiolytic and antidepressant effects, possibly through its effects on serotonin receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline in lab experiments is its high affinity for several neurotransmitter receptors. This makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes. However, one limitation is that its effects on these receptors can be complex and vary depending on the specific receptor subtype and brain region.
Direcciones Futuras
There are several future directions for research on (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline. One area of interest is its potential therapeutic applications, particularly in the treatment of addiction and mood disorders. Another area of interest is its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a chemical compound with potential applications in scientific research. Its high affinity for several neurotransmitter receptors makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes. Further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline involves a multi-step process. One of the common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The resulting imine intermediate is cyclized to form the oxazoline ring. The final step involves the reduction of the oxazoline ring to the tetrahydroisoquinoline ring using a reducing agent.
Aplicaciones Científicas De Investigación
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes.
Propiedades
Número CAS |
196393-15-4 |
|---|---|
Nombre del producto |
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
InChI |
InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13+/m1/s1 |
Clave InChI |
FXINNBLAJXXLQV-OLZOCXBDSA-N |
SMILES isomérico |
CCO[C@@H]1C[C@@H]2C3=CC=CC=C3CCN2O1 |
SMILES |
CCOC1CC2C3=CC=CC=C3CCN2O1 |
SMILES canónico |
CCOC1CC2C3=CC=CC=C3CCN2O1 |
Sinónimos |
2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bS)-rel-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



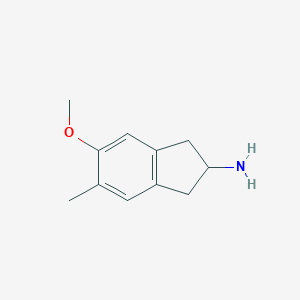
![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)
![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)

![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)
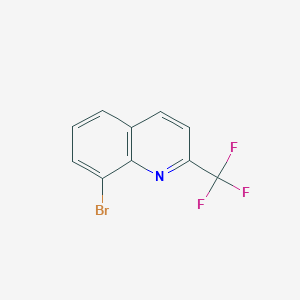
![[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate](/img/structure/B182221.png)
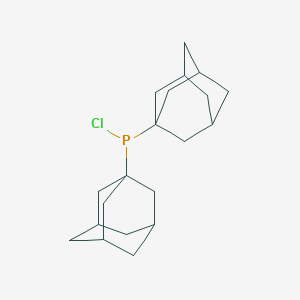
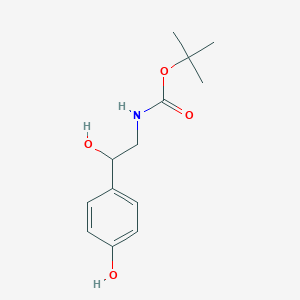
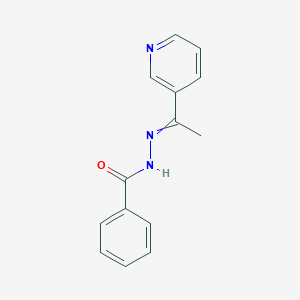
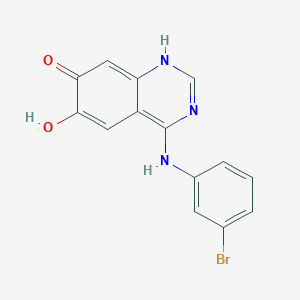

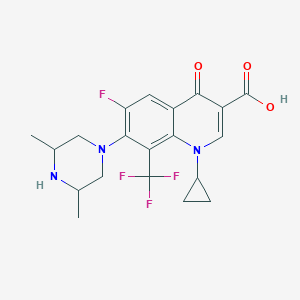
![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)